molecular formula C10H12N2O6S B6244755 ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate CAS No. 2551117-26-9

ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate

Cat. No. B6244755
CAS RN: 2551117-26-9
M. Wt: 288.3
InChI Key:
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Description

Ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate, commonly referred to as E2MSB, is a synthetic compound that has a variety of applications in scientific research. It is a nitro compound, meaning it has a nitro group attached to an aromatic ring. It is used in a variety of laboratory experiments, including organic synthesis and drug discovery.

Scientific Research Applications

E2MSB has a variety of applications in scientific research. It is used in organic synthesis, drug discovery, and other laboratory experiments. It is also used in the development of new drugs, as it can be used to modify existing drugs to create more effective treatments. Additionally, it can be used to study the biochemical and physiological effects of drugs, as well as to study the structure of proteins.

Mechanism of Action

E2MSB has a variety of mechanisms of action. It can act as an inhibitor of enzymes, which can be used to study their structure and function. It can also act as a substrate for enzymes, which can be used to study their catalytic activity. Additionally, it can act as an agonist or antagonist of receptors, which can be used to study the effects of drugs on the body.
Biochemical and Physiological Effects
E2MSB has a variety of biochemical and physiological effects. It can act as an inhibitor of enzymes, which can affect the metabolism of drugs. It can also act as a substrate for enzymes, which can affect the production of hormones and other molecules. Additionally, it can act as an agonist or antagonist of receptors, which can affect the signaling pathways in the body.

Advantages and Limitations for Lab Experiments

The use of E2MSB in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable, meaning it can be stored for long periods of time. However, one of the main limitations is that it is toxic and should be handled with care. Additionally, it is not suitable for use in clinical trials due to its toxicity.

Future Directions

There are a number of potential future directions for the use of E2MSB in scientific research. One potential direction is the development of new drugs that are based on E2MSB. Additionally, it could be used to study the biochemical and physiological effects of drugs in more detail. Furthermore, it could be used to study the structure and function of enzymes and receptors in greater detail. Finally, it could be used to develop new synthetic methods that are more efficient and cost-effective.

Synthesis Methods

E2MSB can be synthesized in a two-step process. The first step involves reacting ethyl 2-methyl-5-nitrobenzoate with sulfuric acid to form ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate. The second step involves reacting the product with a base, such as sodium hydroxide, to form the desired compound. This method is relatively simple and can be done in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate can be achieved through a multi-step process involving the introduction of various functional groups onto a benzene ring.", "Starting Materials": [ "Benzoic acid", "Ethanol", "Sulfuric acid", "Sulfanilamide", "Methyl iodide", "Sodium nitrite", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl iodide" ], "Reaction": [ "Step 1: Nitration of benzoic acid with a mixture of nitric and sulfuric acid to yield 2-nitrobenzoic acid.", "Step 2: Diazotization of 2-nitrobenzoic acid with sodium nitrite and hydrochloric acid to yield 2-nitrobenzoic acid diazonium salt.", "Step 3: Coupling of 2-nitrobenzoic acid diazonium salt with sulfanilamide in the presence of sodium hydroxide to yield 2-nitro-4-sulfamoylbenzoic acid.", "Step 4: Esterification of 2-nitro-4-sulfamoylbenzoic acid with ethanol and sulfuric acid to yield ethyl 2-nitro-4-sulfamoylbenzoate.", "Step 5: Methylation of ethyl 2-nitro-4-sulfamoylbenzoate with methyl iodide and sodium bicarbonate to yield ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate.", "Step 6: Ethylation of ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate with ethyl iodide and potassium carbonate to yield the final product, ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate." ] }

CAS RN

2551117-26-9

Product Name

ethyl 2-methyl-5-nitro-4-sulfamoylbenzoate

Molecular Formula

C10H12N2O6S

Molecular Weight

288.3

Purity

95

Origin of Product

United States

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